7Z-Decenyl acetate
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Overview
Description
7Z-Decenyl acetate, also known as (Z)-7-Decenyl acetate, is a carboxylic ester with the molecular formula C12H22O2. It is commonly used in the field of organic chemistry and has applications in various scientific research areas. The compound is characterized by its unique structure, which includes a decenyl group attached to an acetate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
7Z-Decenyl acetate can be synthesized through the esterification of 7-Decen-1-ol with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of 7-Decen-1-ol and acetic acid into a reactor, where the esterification reaction takes place. The product is then purified through distillation to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions
7Z-Decenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed
Major Products Formed
Oxidation: Formation of decenoic acid.
Reduction: Formation of 7-Decen-1-ol.
Substitution: Formation of various substituted esters depending on the nucleophile used
Scientific Research Applications
7Z-Decenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in pheromone communication in insects.
Medicine: Investigated for potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances and flavorings
Mechanism of Action
The mechanism of action of 7Z-Decenyl acetate involves its interaction with specific molecular targets. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses. The acetate group plays a crucial role in its recognition and binding affinity .
Comparison with Similar Compounds
Similar Compounds
7-Decen-1-ol acetate: Similar structure but with a different position of the double bond.
(E)-7-Decenyl acetate: Geometric isomer with a trans configuration.
Decyl acetate: Lacks the double bond present in 7Z-Decenyl acetate
Uniqueness
This compound is unique due to its specific double bond configuration (Z-configuration), which imparts distinct chemical and biological properties. This configuration influences its reactivity and interaction with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C12H22O2 |
---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
[(Z)-dec-7-enyl] acetate |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h4-5H,3,6-11H2,1-2H3/b5-4- |
InChI Key |
DEOHUYGDZACDBU-PLNGDYQASA-N |
Isomeric SMILES |
CC/C=C\CCCCCCOC(=O)C |
Canonical SMILES |
CCC=CCCCCCCOC(=O)C |
Origin of Product |
United States |
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